molecular formula C6H14N4O3 B12759208 beta-Hydroxyarginine CAS No. 892143-46-3

beta-Hydroxyarginine

Cat. No.: B12759208
CAS No.: 892143-46-3
M. Wt: 190.20 g/mol
InChI Key: VIDUVSPOWYVZIC-DMTCNVIQSA-N
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Description

Beta-Hydroxyarginine: is a derivative of the amino acid arginine, where a hydroxyl group is attached to the beta carbon of the arginine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hydroxyarginine can be synthesized through several methods. One common approach involves the hydroxylation of arginine using specific enzymes or chemical reagents. The reaction conditions typically require a controlled environment with specific pH and temperature to ensure the hydroxylation occurs at the desired position on the arginine molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological processes using genetically engineered microorganisms that can produce the compound through fermentation. These methods are often preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxyarginine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction yield .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield beta-ketoarginine, while substitution reactions can produce a variety of functionalized arginine derivatives .

Scientific Research Applications

Beta-Hydroxyarginine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Hydroxyarginine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for nitric oxide synthase, leading to the production of nitric oxide, a critical signaling molecule involved in various physiological processes. The compound’s effects on molecular targets and pathways are still being studied, but it is believed to influence pathways related to cardiovascular health, immune response, and cellular metabolism .

Comparison with Similar Compounds

Beta-Hydroxyarginine can be compared with other similar compounds, such as:

    L-Hydroxyarginine: Another hydroxylated form of arginine with different positional isomerism.

    Gamma-Hydroxyarginine: A derivative with the hydroxyl group attached to the gamma carbon.

    Nω-Hydroxy-L-arginine: A compound with the hydroxyl group attached to the nitrogen atom in the guanidine group.

Uniqueness: this compound is unique due to its specific hydroxylation at the beta position, which imparts distinct chemical and biological properties compared to other hydroxylated arginine derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

892143-46-3

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

IUPAC Name

(2S,3R)-2-amino-5-(diaminomethylideneamino)-3-hydroxypentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(12)13)3(11)1-2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m1/s1

InChI Key

VIDUVSPOWYVZIC-DMTCNVIQSA-N

Isomeric SMILES

C(CN=C(N)N)[C@H]([C@@H](C(=O)O)N)O

Canonical SMILES

C(CN=C(N)N)C(C(C(=O)O)N)O

Origin of Product

United States

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